-APM possesses a specific functional group that allows it to be recognized and internalized by lysosomes. This property has been exploited by researchers to deliver various cargos, such as drugs, imaging probes, and nanoparticles, specifically to lysosomes. This targeted delivery approach offers several advantages, including:
Several studies have demonstrated the successful application of 4-APM for lysosome-targeted delivery in various contexts, including:
4-(2-Aminopropyl)morpholine, also known as N-(3-aminopropyl)morpholine, is an organic compound characterized by its morpholine structure, which includes both an amine and an ether functional group. The chemical formula for this compound is and it has a molecular weight of approximately 144.21 g/mol. This compound appears as a colorless liquid with a faint fish-like odor and is soluble in water
Research indicates that 4-(2-Aminopropyl)morpholine exhibits biological activity that may be beneficial in various applications. It has been noted for its potential antimicrobial and antifungal properties due to the morpholine moiety present in its structure . Furthermore, derivatives of morpholine are commonly utilized in pharmaceuticals, suggesting that 4-(2-Aminopropyl)morpholine could serve as a precursor or intermediate in drug synthesis.
The synthesis of 4-(2-Aminopropyl)morpholine typically involves the reaction of morpholine with 1-bromopropane or other alkyl halides under basic conditions. The process can be summarized as follows:
4-(2-Aminopropyl)morpholine finds applications across various fields:
Several compounds share structural similarities with 4-(2-Aminopropyl)morpholine, including:
Compound | Structure Type | Key Features |
---|---|---|
4-(2-Aminopropyl)morpholine | Secondary amine | Antimicrobial properties; versatile applications |
Morpholine | Ether + Amine | Commonly used for pH adjustment; less reactive |
Piperidine | Saturated amine | More basic; lacks ether functionality |
N-Methylmorpholine | Ether + Amine | Solvent use; less nucleophilic than morpholine |
The uniqueness of 4-(2-Aminopropyl)morpholine lies in its combination of properties derived from both the morpholine ring and the amino propyl side chain, making it particularly useful in pharmaceutical synthesis while also exhibiting notable biological activity .
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆N₂O | ChemicalBook, ChemSrc |
Molecular Weight (g/mol) | 144.21 | ChemicalBook, ChemSrc |
CAS Number | 50998-05-5 | ChemicalBook |
Exact Mass | 144.126 | ChemSrc |
Density (g/cm³) | 0.983 | ChemSrc |
Boiling Point (°C) | 214.8 at 760 mmHg | ChemSrc |
Flash Point (°C) | 83.7 | ChemSrc |
Refractive Index | 1.471 | ChemSrc |
pKa | 9.97 ± 0.10 | ChemicalBook |
LogP | 0.304 | ChemSrc |
The compound exhibits characteristic physical properties including a density of 0.983 grams per cubic centimeter and a boiling point of 214.8 degrees Celsius at standard atmospheric pressure [2]. The refractive index of 1.471 and a logarithmic partition coefficient (LogP) of 0.304 indicate moderate lipophilicity balanced with hydrophilic character [2]. The basic nature of the compound is reflected in its pKa value of 9.97, demonstrating significant basicity attributed to the amino functionality [1].
The molecular geometry of 4-(2-Aminopropyl)morpholine is characterized by specific bond parameters that define its three-dimensional structure and electronic distribution [3] [4]. Crystallographic studies of related morpholine derivatives reveal that the morpholine nitrogen atom exhibits bond angles ranging from 108.17 to 121.12 degrees, indicating a hybridization state intermediate between pure sp³ and sp² character [3] [4]. This geometric arrangement results from the electronic influence of the oxygen heteroatom and the conformational constraints imposed by the six-membered ring system [4] [5].
Within morpholine ring systems, carbon-nitrogen bond lengths typically span the range of 1.316 to 1.358 Angstroms, demonstrating some degree of delocalization within the heterocyclic framework [6]. The morpholine ring adopts a chair conformation with characteristic bond parameters that minimize ring strain while accommodating the heteroatoms [3] [7]. Bond angles at the morpholine nitrogen atom deviate from the ideal tetrahedral geometry, with measurements indicating some degree of sp² hybridization that facilitates π-delocalization [4] [5].
Table 2: Bond Parameters and Molecular Geometry Data
Bond Type | Bond Length/Angle | Reference Compound |
---|---|---|
N–N double bond | 1.2640 Å | Morpholine diazene derivatives |
N–N single bond | 1.3350 Å | Morpholine diazene derivatives |
C–N bond (morpholine ring) | 1.316-1.358 Å | Selenium-containing morpholine |
C–O bond (morpholine ring) | Standard range | General morpholine |
C–C bond (morpholine ring) | Standard range | General morpholine |
Morpholine N bond angles | 108.17-121.12° | Various morpholine derivatives |
Standard C–C bond length | 1.33-1.39 Å | Pyridine ring comparison |
Standard C–N bond length | 1.420 Å (sp³) | Literature values |
Standard C–O bond length | Standard range | General morpholine |
The geometric parameters are influenced by the electronic effects of substituents attached to the morpholine nitrogen [4] [5]. In diazene-substituted morpholine derivatives, the nitrogen-nitrogen double bond exhibits a length of 1.2640 Angstroms, while the adjacent single bond measures 1.3350 Angstroms, indicating conjugation between the morpholine nitrogen lone pair and the π-system [4] [5]. These measurements provide insight into the electronic distribution and bonding characteristics that would be expected in 4-(2-Aminopropyl)morpholine [4].
The carbon-carbon bond lengths within the morpholine ring fall within the standard range of 1.33 to 1.39 Angstroms, comparable to those observed in aromatic systems such as pyridine [3]. The carbon-oxygen bonds maintain typical single bond characteristics, contributing to the overall stability of the morpholine ring system [6]. These geometric parameters collectively define the spatial arrangement of atoms and influence the compound's chemical reactivity and biological activity [3] [4].
The morpholine ring in 4-(2-Aminopropyl)morpholine adopts a highly stable chair conformation, representing the most thermodynamically favorable arrangement for six-membered saturated heterocycles [8] [7] [9]. This conformational preference minimizes ring strain and optimizes the spatial arrangement of substituents around the ring perimeter [7] [10]. The chair conformation is characterized by specific puckering parameters, with reported values for morpholine derivatives showing puckering amplitudes (QT) ranging from 0.553 to 0.564 Angstroms [10].
The conformational analysis reveals that morpholine exhibits two primary chair forms: equatorial and axial conformations with respect to the nitrogen-hydrogen bond orientation [8] [11]. The equatorial conformation is energetically preferred, with the substituent positioned in the more spacious equatorial environment [11] [12]. Computational studies indicate that the chair-equatorial form represents the global minimum energy conformation, while the chair-axial form exists as a higher energy conformer [8] [11].
Table 3: Morpholine Ring Configuration Parameters
Parameter | Value | Description |
---|---|---|
Ring Conformation | Chair conformation | Most stable six-membered ring conformation |
Puckering Parameter (QT) | 0.553-0.564 Å | Measure of ring puckering amplitude |
Theta (θ) | 4.6-180.0° | Puckering spherical coordinate |
Phi (φ) | 19-163° | Puckering spherical coordinate |
Preferred N-H Position | Equatorial preferred | Lower energy than axial position |
Chair Stability | Highly stable | Thermodynamically favored form |
Ring Flexibility | Limited conformational mobility | Constrained by ring strain |
Oxygen Position | Chair equatorial/axial | Depends on substituent effects |
Nitrogen Hybridization | sp³ with some sp² character | Affected by conjugation and electronics |
The morpholine ring demonstrates limited conformational flexibility compared to purely hydrocarbon six-membered rings due to the presence of heteroatoms [8] [9]. The oxygen and nitrogen atoms introduce specific geometric constraints that stabilize the chair conformation while restricting access to alternative conformations such as boat or twist forms [11]. Crystal structure determinations consistently show morpholine rings in chair conformations with minimal deviation from ideal geometry [7] [9] [10].
The nitrogen atom in the morpholine ring typically exhibits sp³ hybridization with some degree of sp² character, particularly when conjugated with electron-withdrawing substituents [4] [5]. This hybridization state influences the basicity of the nitrogen and affects the overall electronic distribution within the ring system [5] [11]. The oxygen heteroatom maintains its characteristic sp³ hybridization, contributing to the ring's conformational stability through its inductive effects [8].
The aminopropyl side chain of 4-(2-Aminopropyl)morpholine exhibits considerable conformational flexibility due to the presence of rotatable carbon-carbon and carbon-nitrogen bonds [13] [14]. The side chain consists of a three-atom framework: the morpholine nitrogen, a methylene carbon, and a secondary carbon bearing both the amino group and a methyl substituent [1] [2]. This arrangement creates a chiral center at the secondary carbon, introducing stereochemical complexity to the overall molecular structure [15].
Conformational analysis of analogous aminopropyl systems indicates that the side chain can adopt multiple low-energy conformations through rotation about the single bonds [13] [16]. The preferred conformations are influenced by intramolecular interactions, including hydrogen bonding between the terminal amino group and the morpholine oxygen, as well as steric interactions between the methyl branch and the morpholine ring [14]. These interactions collectively determine the predominant solution-phase conformations of the compound [16].
The branched nature of the aminopropyl chain, with a methyl group at the 2-position, significantly influences the conformational landscape compared to linear propyl chains [17]. The methyl substituent introduces steric hindrance that restricts certain rotational conformations while stabilizing others through favorable gauche interactions [14] [17]. Computational studies of similar branched aliphatic chains suggest that the preferred conformations minimize unfavorable steric contacts while maximizing attractive dispersion forces [16].
The amino terminus of the side chain possesses significant conformational freedom, allowing for various orientations relative to the morpholine ring [13] [14]. This flexibility is crucial for potential intermolecular interactions, as the amino group can adopt orientations that optimize hydrogen bonding or electrostatic interactions with surrounding molecules [16]. The conformational behavior of the aminopropyl chain directly impacts the compound's ability to interact with biological targets or participate in crystal packing arrangements [13].
4-(2-Aminopropyl)morpholine contains a single chiral center located at the secondary carbon of the aminopropyl side chain, specifically at the 2-position where both an amino group and a methyl group are attached [15]. This stereogenic center gives rise to two possible enantiomers: (R)-4-(2-Aminopropyl)morpholine and (S)-4-(2-Aminopropyl)morpholine, each representing a distinct three-dimensional arrangement of substituents around the chiral carbon [15] [18].
The absolute configuration at the chiral center follows the Cahn-Ingold-Prelog priority rules, where the priority sequence typically follows: amino group > morpholine-attached methylene > methyl group > hydrogen [15]. The stereochemical designation (R or S) depends on the spatial arrangement of these substituents when viewed from the perspective opposite to the lowest priority group [18]. Each enantiomer would be expected to exhibit optical activity, rotating plane-polarized light in opposite directions with equal magnitude but opposite sign [18].
Table 5: Stereochemistry and Optical Properties
Property | Description | Impact on Properties |
---|---|---|
Chiral Centers | One chiral center at C-2 of aminopropyl chain | Determines stereochemical behavior |
Stereoisomers | Two possible stereoisomers (R and S) | Different biological activities possible |
Optical Activity | Expected to be optically active | Rotates plane-polarized light |
Absolute Configuration | R or S at the 2-position of propyl chain | Influences molecular recognition |
Conformational Isomers | Multiple due to chain rotation | Affects solution behavior |
Enantiomeric Forms | (R)- and (S)-4-(2-aminopropyl)morpholine | Separate physical/biological properties |
Diastereomeric Relationships | Not applicable (single chiral center) | N/A |
Preferred Conformation | Chair morpholine with equatorial substitution | Minimizes steric interactions |
The stereochemistry of 4-(2-Aminopropyl)morpholine significantly influences its three-dimensional molecular shape and subsequent interactions with chiral environments [15] [19]. In biological systems, the two enantiomers may exhibit dramatically different pharmacological profiles due to the stereospecific nature of protein-drug interactions [18] [19]. The morpholine ring conformation remains consistent between enantiomers, with the substituted nitrogen typically occupying an equatorial position to minimize steric interactions [7] [9].
The conformational preferences of each enantiomer may differ subtly due to the different spatial orientations of the chiral substituents [19]. These differences can manifest in crystal packing arrangements, solution-phase behavior, and intermolecular interaction patterns [15] [18]. The presence of multiple conformational isomers arising from side chain rotation adds additional complexity to the stereochemical profile, creating a ensemble of conformations for each enantiomer [14] [17].
Structural comparison of 4-(2-Aminopropyl)morpholine with related morpholine derivatives reveals significant insights into the influence of side chain modifications on overall molecular architecture [20] [21] [22]. The parent morpholine compound (C₄H₉NO, molecular weight 87.12) serves as the fundamental structural unit, providing the basic six-membered heterocyclic framework [23] [24]. The addition of the branched aminopropyl side chain increases the molecular weight to 144.21 and introduces both increased molecular complexity and stereochemical considerations [1] [2].
Comparison with 4-(2-Aminoethyl)morpholine (molecular formula C₆H₁₄N₂O, molecular weight 130.19) illustrates the impact of chain branching versus linear extension [25] [26] [27]. The linear aminoethyl derivative lacks the chiral center present in the aminopropyl analog, resulting in different conformational behavior and stereochemical properties [28]. The shorter chain length in the aminoethyl derivative also reduces conformational flexibility while maintaining the basic morpholine ring characteristics [26] [27].
Table 4: Comparative Analysis with Related Morpholine Derivatives
Compound | Molecular Formula | Molecular Weight | Side Chain Length | Key Structural Feature |
---|---|---|---|---|
4-(2-Aminopropyl)morpholine | C₇H₁₆N₂O | 144.21 | 2-carbon with methyl branch | Chiral carbon at C-2 |
4-(2-Aminoethyl)morpholine | C₆H₁₄N₂O | 130.19 | 2-carbon linear | Linear aminoethyl chain |
4-(3-Aminopropyl)morpholine | C₇H₁₆N₂O | 144.21 | 3-carbon linear | Terminal amino group |
Morpholine (parent) | C₄H₉NO | 87.12 | None | Basic morpholine ring |
4-(2-Hydroxyethyl)morpholine | C₆H₁₃NO₂ | 131.18 | 2-carbon with hydroxyl | Hydroxyl functionality |
Bridged morpholine derivatives | Variable | Variable | Bridged structures | Constrained conformation |
The isomeric 4-(3-Aminopropyl)morpholine, while possessing the same molecular formula (C₇H₁₆N₂O) and molecular weight (144.21), exhibits fundamentally different structural characteristics due to the linear three-carbon chain terminating in the amino group [29] [30]. This linear arrangement eliminates the chiral center and provides different conformational preferences compared to the branched 2-aminopropyl derivative [29] [30]. The terminal positioning of the amino group also affects the compound's hydrogen bonding potential and overall molecular geometry [29].
Bridged morpholine derivatives represent a class of constrained analogs where additional ring systems restrict the conformational freedom of the morpholine core [31] [32]. These structures often exhibit enhanced binding affinity and selectivity due to their reduced conformational entropy [32] [33]. The comparison highlights how structural modifications can dramatically alter the three-dimensional shape and dynamic behavior of morpholine-based compounds [22] [32].
Corrosive;Irritant